Cr-Protoporphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

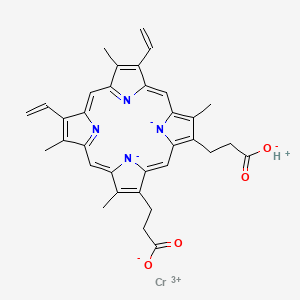

Cr-Protoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H31CrN4O4 and its molecular weight is 611.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Photodynamic Therapy Mechanism

Photodynamic therapy (PDT) utilizes photosensitizers like Cr-Protoporphyrin to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells. The compound's ability to accumulate selectively in tumor tissues enhances its efficacy as a therapeutic agent.

Clinical Applications

this compound has been investigated for treating various cancers. Studies have shown that it can effectively target and destroy cancer cells while sparing healthy tissues. Its application extends to skin malignancies, head and neck tumors, and bladder cancer treatments using formulations that enhance its photodynamic effects .

Antimicrobial Properties

Mechanism of Action

this compound exhibits significant antimicrobial activity through photodynamic inactivation. Upon light exposure, it generates singlet oxygen that can damage bacterial membranes and DNA, leading to cell death. This property is particularly useful against antibiotic-resistant strains.

Research Findings

Recent studies have demonstrated the effectiveness of this compound against various pathogens, including those responsible for skin infections and chronic wounds. Its application in clinical settings is being explored as an alternative to traditional antibiotics .

Biosensing Applications

Fluorescent Properties

The unique fluorescence characteristics of this compound make it an excellent candidate for biosensing applications. It can be used to detect specific biomolecules or changes in cellular environments, providing real-time monitoring capabilities.

Case Studies

Research has shown that this compound-based sensors can effectively measure biomarkers associated with diseases such as cancer and metabolic disorders. Its sensitivity and specificity in detecting these biomarkers highlight its potential as a diagnostic tool .

Catalytic Applications

Catalysis in Organic Reactions

this compound serves as a catalyst in various organic transformations, including oxidation reactions. Its structural properties allow it to facilitate reactions efficiently, making it valuable in synthetic chemistry.

Potential Research Directions

Ongoing research aims to explore the full range of catalytic applications of this compound, including its use in green chemistry initiatives where sustainable practices are prioritized .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

84640-43-7 |

|---|---|

Molekularformel |

C34H31CrN4O4 |

Molekulargewicht |

611.6 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chromium(3+);hydron |

InChI |

InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3 |

InChI-Schlüssel |

OSBWPUFXHPIDKO-UHFFFAOYSA-K |

SMILES |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3] |

Kanonische SMILES |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3] |

Synonyme |

chromium protoporphyrin IX Cr-protoporphyrin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.